molecular formula C8H8N2O5S B8752330 2-(2,4-Dinitrophenylthio)ethanol CAS No. 18595-35-2

2-(2,4-Dinitrophenylthio)ethanol

Cat. No.: B8752330
CAS No.: 18595-35-2
M. Wt: 244.23 g/mol
InChI Key: GMOQLVDVIQDFSM-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenylthio)ethanol is a synthetic organic compound of significant interest in chemical research and development. It features a 2,4-dinitrophenyl group, a motif known for its strong electron-withdrawing properties, linked to an ethanol moiety via a thioether bridge. This molecular architecture suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules, such as novel Schiff base derivatives, which are explored for their biochemical activities, including antioxidant properties . The presence of the dinitrophenyl group is indicative of potential energetic material properties; related dinitrophenol compounds are known for their use in explosives manufacturing and as metabolic uncouplers . Researchers value this compound for investigating structure-activity relationships, material stability, and reaction mechanisms. It is strictly intended for laboratory research purposes. For safety and accuracy, researchers should consult relevant spectral data and handling guidelines.

Properties

CAS No.

18595-35-2

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanylethanol

InChI

InChI=1S/C8H8N2O5S/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2

InChI Key

GMOQLVDVIQDFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Analysis

The 2,4-dinitrophenylthio group distinguishes this compound from analogs through its electronic and steric properties. Below is a comparative analysis with key structural analogs:

Table 1: Comparative Properties of 2-(2,4-Dinitrophenylthio)ethanol and Analogs
Compound Molecular Formula Key Functional Groups Reactivity/Solubility Applications References
This compound C₈H₈N₂O₅S 2,4-dinitrophenylthio, ethanol High SNAr reactivity; polar, soluble in DMF Polymer end-capping, biochemical probes
2-(4-Nitrophenylthio)ethanol C₈H₉NO₃S 4-nitrophenylthio, ethanol Moderate SNAr reactivity; less electrophilic Organic synthesis intermediate
2-(3,5-Dinitrophenylthio)ethanol C₈H₈N₂O₅S 3,5-dinitrophenylthio, ethanol Forms stable spirocyclic Meisenheimer complexes Synthesis of heterocyclic compounds
2-(2,4-Dinitrophenylthio)benzothiazole C₁₃H₇N₃O₄S₂ Benzothiazole, dinitrophenylthio Thermally stable; insoluble in water Rubber vulcanization accelerator
Polymer Chemistry
  • This compound: Used to synthesize thiol-terminated polyesters with 89% yield, enabling precise control over polymer end-group functionality . Its thioether group is deprotected under mild conditions (e.g., 2-mercaptoethanol and triethylamine) .
  • Benzothiazole Derivative () : The benzothiazole ring enhances thermal stability, making it suitable for rubber accelerators but less versatile in aqueous polymer reactions.
Biochemical Probes
  • The 2,4-dinitrophenylthio group in ruthenium complexes (e.g., Ru(bpy)₂(DNS-bpy)₂) acts as a thiol-responsive quencher. Upon reaction with biothiols (e.g., glutathione), emission intensity increases 80-fold due to SNAr-mediated release .
  • In contrast, 2-(4-nitrophenylthio)ethanol () lacks the dual electrophilic sites, reducing its utility in stimuli-responsive systems.

Stability and Side Reactions

  • This compound: Susceptible to nucleophilic attack at both nitro positions, leading to byproducts in DNA synthesis .
  • 3,5-Dinitrophenylthio Analog () : The symmetric substitution pattern stabilizes intramolecular complexes, reducing side reactivity in Meisenheimer complex formation.

Research Findings and Data

Limitations in DNA Chemistry

  • Attempts to use this compound for O⁶-alkylguanine synthesis resulted in viscous solutions and unintended guanine products post-deprotection .

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